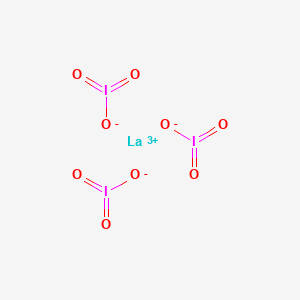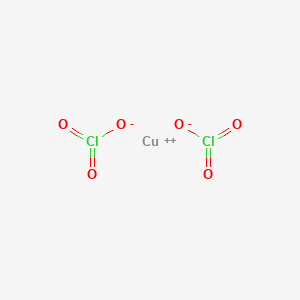![molecular formula C12H20O3 B084631 [(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate CAS No. 10309-63-4](/img/structure/B84631.png)
[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate is a chemical compound that has been the focus of scientific research due to its potential uses in various fields.
Wirkmechanismus
The mechanism of action of [(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate is not fully understood. However, it is believed to interact with specific enzymes and proteins in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. It has also been shown to have antioxidant properties, which may have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate has several advantages for lab experiments. For example, it is readily available and relatively easy to synthesize. However, it also has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of [(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate. One area of interest is its potential use in the development of new drugs for the treatment of various diseases. It may also have applications in the field of catalysis, as a chiral building block for the synthesis of new materials. Additionally, further research is needed to fully understand its mechanism of action and its potential effects on various biochemical and physiological processes.
In conclusion, this compound is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential uses of this compound.
Synthesemethoden
[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate can be synthesized through a multistep process involving the use of various reagents and catalysts. One such method involves the use of a bicyclo[4.1.0]hept-2-ene derivative as a starting material, which undergoes a series of reactions to yield the final product.
Wissenschaftliche Forschungsanwendungen
[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate has been studied for its potential applications in various fields of scientific research. One area of interest is its use as a chiral building block in the synthesis of biologically active compounds. It has also been studied for its potential use as a starting material in the synthesis of natural products.
Eigenschaften
CAS-Nummer |
10309-63-4 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate |
InChI |
InChI=1S/C12H20O3/c1-7(13)15-10-5-8-9(11(8,2)3)6-12(10,4)14/h8-10,14H,5-6H2,1-4H3/t8-,9+,10-,12+/m1/s1 |
InChI-Schlüssel |
ULLVLQDHBOHWGJ-KLBPJQLPSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@@H](C2(C)C)C[C@]1(C)O |
SMILES |
CC(=O)OC1CC2C(C2(C)C)CC1(C)O |
Kanonische SMILES |
CC(=O)OC1CC2C(C2(C)C)CC1(C)O |
Andere CAS-Nummern |
10309-63-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




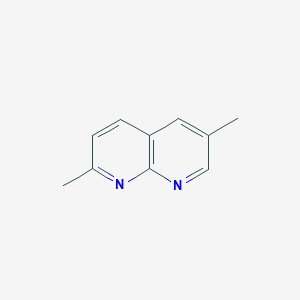
![3-Methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B84553.png)

![4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate](/img/structure/B84559.png)
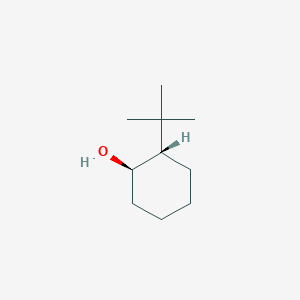

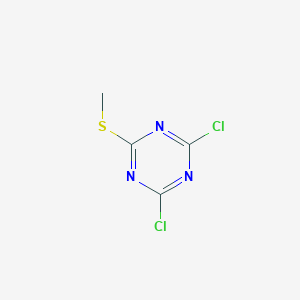

![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)
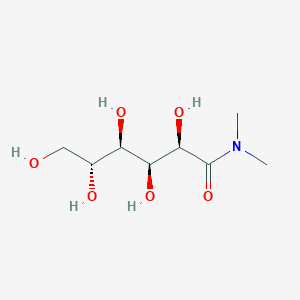
![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)
